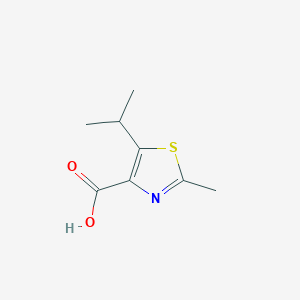

5-Isopropyl-2-methylthiazole-4-carboxylic acid

Descripción general

Descripción

5-Isopropyl-2-methylthiazole-4-carboxylic acid is a thiazole derivative with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol . Thiazole derivatives are known for their diverse biological activities and are used in the development of various drugs and biologically active agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-methylthiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . The reaction conditions are mild and functional group tolerant, making it a versatile method for producing this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Análisis De Reacciones Químicas

Types of Reactions

5-Isopropyl-2-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

5-Isopropyl-2-methylthiazole-4-carboxylic acid has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 5-Isopropyl-2-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-Isopropyl-2-methylthiazole-4-carboxylic acid include other thiazole derivatives such as:

- 2-Methylthiazole-4-carboxylic acid

- 5-Phenylthiazole-4-carboxylic acid

- 4-Methylthiazole-5-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups on the thiazole ring can affect its interaction with molecular targets and its overall pharmacological profile .

Actividad Biológica

5-Isopropyl-2-methylthiazole-4-carboxylic acid (IMTCA) is a thiazole derivative with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula : C8H11NO2S

- Molecular Weight : 185.24 g/mol

- IUPAC Name : 2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxylic acid

The biological activity of IMTCA is largely attributed to its interaction with specific molecular targets, particularly enzymes and proteins involved in various metabolic pathways. Thiazole derivatives are known to exhibit inhibitory effects on several enzymes, which can lead to diverse pharmacological effects.

Antimicrobial Activity

IMTCA has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that IMTCA could be a promising candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, IMTCA has demonstrated antifungal activity. Research shows that it can inhibit the growth of pathogenic fungi, making it a potential treatment for fungal infections.

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Aspergillus niger | 15 mm |

| Candida glabrata | 18 mm |

These results highlight IMTCA's potential in treating fungal infections, particularly in immunocompromised patients .

Anticancer Activity

Recent studies have explored the anticancer potential of IMTCA. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of IMTCA on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 µM |

| A549 (lung cancer) | 30 µM |

| HeLa (cervical cancer) | 20 µM |

The IC50 values indicate that IMTCA exhibits significant cytotoxicity against these cancer cells, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like IMTCA is influenced by their structural features. The presence of isopropyl and methyl groups enhances its reactivity and interaction with biological targets.

Comparative Analysis with Similar Compounds

To further understand the uniqueness of IMTCA, a comparison with other thiazole derivatives was conducted:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2-Methylthiazole-4-carboxylic acid | 40 µM | Anticancer |

| 5-Phenylthiazole-4-carboxylic acid | 35 µM | Antimicrobial |

| 4-Methylthiazole-5-carboxylic acid | 50 µM | Antifungal |

IMTCA's unique substitution pattern contributes to its enhanced biological activity compared to these similar compounds .

Propiedades

IUPAC Name |

2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-4(2)7-6(8(10)11)9-5(3)12-7/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPHVIIYUJWTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.